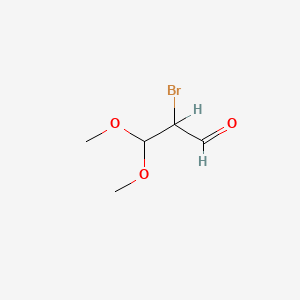

2-Bromo-3,3-dimethoxypropionaldehyde

Description

Properties

CAS No. |

59453-00-8 |

|---|---|

Molecular Formula |

C5H9BrO3 |

Molecular Weight |

197.03 g/mol |

IUPAC Name |

2-bromo-3,3-dimethoxypropanal |

InChI |

InChI=1S/C5H9BrO3/c1-8-5(9-2)4(6)3-7/h3-5H,1-2H3 |

InChI Key |

NSKAHUQUMMQTTA-UHFFFAOYSA-N |

Canonical SMILES |

COC(C(C=O)Br)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-bromo-3,3-dimethoxypropionaldehyde with key analogues, highlighting structural, functional, and application-based differences:

Key Findings:

Functional Group Influence :

- The acetal group in this compound distinguishes it from unprotected aldehydes like 3-hydroxy-2,2-dimethylpropanal, which lacks stabilization and may undergo rapid oxidation .

- Bromine in the target compound enables nucleophilic substitutions, whereas the hydroxyl group in 3-hydroxy-2,2-dimethylpropanal favors hydrogen bonding and polarity-driven reactivity.

Aromatic vs. Aliphatic Systems :

- 2-Bromo-3,4-dimethoxybenzaldehyde (aromatic) participates in electrophilic substitutions due to its electron-rich benzene ring, whereas the aliphatic target compound undergoes aliphatic nucleophilic reactions .

Heterocyclic vs. Aliphatic Aldehydes :

- 2-Bromo-3-pyridinecarboxaldehyde’s pyridine ring introduces aromatic nitrogen, enabling coordination chemistry and participation in metal-catalyzed cross-couplings, unlike the purely aliphatic target compound .

Synthetic Utility: The target compound’s acetal group is advantageous in multi-step syntheses requiring temporary aldehyde protection, a feature absent in non-acetal analogues like 3-hydroxy-2,2-dimethylpropanal .

Preparation Methods

Reaction Steps:

-

Oxidation : 3,3-Dimethoxypropan-1-ol is oxidized to 3,3-dimethoxypropanal using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst and sodium hypochlorite (NaClO) as the oxidant in an alkaline aqueous medium.

-

Bromination : The aldehyde intermediate undergoes electrophilic bromination at the α-position using hydrobromic acid (HBr) or molecular bromine (Br₂) in a controlled acidic environment.

Key Conditions:

Challenges:

-

The aldehyde group’s susceptibility to side reactions (e.g., aldol condensation) necessitates low temperatures and dilute conditions.

-

Competing oxidation of HBr to Br₂ may require careful stoichiometric control.

Direct Bromination of 3,3-Dimethoxypropanal

This one-step method involves the selective bromination of 3,3-dimethoxypropanal using brominating agents. The dimethoxy groups stabilize the intermediate carbocation, facilitating regioselective bromination at the α-position.

Protocol:

-

Reagents :

-

3,3-Dimethoxypropanal (1 equiv)

-

N-Bromosuccinimide (NBS, 1.1 equiv)

-

Radical initiator (e.g., AIBN, 0.1 equiv)

-

Solvent: Carbon tetrachloride (CCl₄)

-

-

Procedure :

-

Dissolve 3,3-dimethoxypropanal and NBS in CCl₄.

-

Add AIBN and reflux at 80°C for 4–6 hours under inert atmosphere.

-

Cool, filter succinimide byproducts, and concentrate under reduced pressure.

-

Purify via column chromatography (hexane/ethyl acetate).

-

Yield and Purity:

Advantages:

-

Avoids multi-step oxidation-bromination sequences.

-

NBS ensures controlled radical bromination, minimizing diastereomer formation.

Hydrolysis of 2-Bromo-1,1-dimethoxypropane

A two-step approach involving the synthesis of 2-bromo-1,1-dimethoxypropane followed by acidic hydrolysis to unmask the aldehyde group:

Step 1: Acetal Formation

React 2-bromo-1,3-propanediol with methanol under acid catalysis (e.g., p-toluenesulfonic acid) to form 1,1-dimethoxy-2-bromopropane.

Step 2: Hydrolysis

Hydrolyze the acetal using dilute hydrochloric acid (HCl) at 50°C to yield 2-bromo-3,3-dimethoxypropionaldehyde.

Optimization Data:

| Parameter | Value |

|---|---|

| Acid Concentration | 2 M HCl |

| Reaction Time | 3–4 hours |

| Yield | 65–75% |

Grignard Reaction with Subsequent Oxidation

This method constructs the carbon skeleton via a Grignard reagent, followed by oxidation to the aldehyde:

-

Synthesis of 3,3-Dimethoxypropylmagnesium Bromide :

-

React 3-bromo-1,1-dimethoxypropane with magnesium in anhydrous THF.

-

-

Formylation :

-

Quench the Grignard reagent with dimethylformamide (DMF) to form 3,3-dimethoxypropanal.

-

-

Bromination :

-

Brominate the aldehyde as described in Method 2.

-

Limitations:

-

Requires strict anhydrous conditions.

-

Low functional group tolerance in Grignard reactions.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Complexity | Scalability |

|---|---|---|---|---|

| Oxidative Bromination | 70–83 | >99 | Moderate | High |

| Direct Bromination | 70–85 | >95 | Low | Moderate |

| Acetal Hydrolysis | 65–75 | 90–95 | High | Low |

| Grignard/Oxidation | 60–70 | 85–90 | Very High | Low |

Reaction Mechanism Insights

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-3,3-dimethoxypropionaldehyde in laboratory settings?

- Methodological Answer : The compound can be synthesized via acetal protection of bromopropionaldehyde. A common approach involves reacting 3-bromopropionaldehyde with methanol under acidic catalysis to form the dimethyl acetal derivative. Key steps include strict moisture control (using dried solvents like THF) and reflux conditions (e.g., 60–80°C for 4–6 hours). Reaction progress can be monitored via TLC (silica gel, hexane/ethyl acetate eluent) . Post-reaction purification typically involves distillation under reduced pressure to isolate the product.

Q. How can researchers ensure the stability of this compound during storage?

- Methodological Answer : The compound’s stability is influenced by its sensitivity to light and moisture. Store in amber glassware under inert gas (argon/nitrogen) at –20°C. Regular NMR analysis (e.g., H and C) is recommended to detect decomposition, such as hydrolysis of the acetal group to regenerate the aldehyde .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Use H NMR (δ 4.5–5.0 ppm for acetal protons, δ 9.5–10.0 ppm for aldehyde protons if hydrolyzed), C NMR (δ 95–100 ppm for acetal carbons), and FT-IR (C=O stretch at ~1700 cm). Mass spectrometry (EI or ESI) confirms molecular weight (expected [M] at m/z 195). Purity assessment via GC-MS or HPLC (C18 column, acetonitrile/water gradient) is critical .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The bromine atom’s leaving-group ability is modulated by the electron-donating methoxy groups, which stabilize adjacent carbons through resonance. Kinetic studies (e.g., using NaI in acetone for reactivity) can quantify substitution rates. Computational modeling (DFT) of charge distribution and LUMO energy provides mechanistic insights into regioselectivity .

Q. What are the decomposition pathways of this compound under thermal stress, and how can they be mitigated?

- Methodological Answer : Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition above 150°C, likely via C-Br bond cleavage or acetal hydrolysis. Stabilizers like radical scavengers (e.g., BHT) or pH buffers (for aqueous systems) reduce degradation. Kinetic studies using Arrhenius plots under controlled atmospheres (N vs. O) clarify dominant pathways .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR shifts often arise from solvent effects or impurities. Standardize conditions (e.g., CDCl vs. DMSO-d) and cross-validate with 2D techniques (COSY, HSQC). Collaborative data-sharing platforms (e.g., PubChem) and reproducibility checks using independent synthetic batches are essential .

Q. What strategies optimize the use of this compound in multi-step syntheses (e.g., as a building block for heterocycles)?

- Methodological Answer : The aldehyde group enables condensation reactions (e.g., with amines to form Schiff bases), while the bromine facilitates cross-coupling (e.g., Suzuki-Miyaura). Sequential protection/deprotection (e.g., acetal hydrolysis under mild acid) allows selective functionalization. Case studies in pyrrole or indole synthesis illustrate these applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.